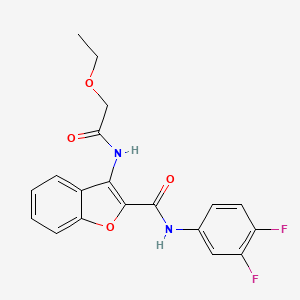

N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide

Description

The exact mass of the compound this compound is 374.10781332 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c1-2-26-10-16(24)23-17-12-5-3-4-6-15(12)27-18(17)19(25)22-11-7-8-13(20)14(21)9-11/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLHEWSIBTVPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

Structural Overview

The compound can be categorized based on its structural components:

- Benzofuran moiety : Known for its diverse biological activities.

- Difluorophenyl group : Enhances lipophilicity and potentially improves binding affinity to target proteins.

- Ethoxyacetamido side chain : May contribute to the compound's solubility and bioavailability.

Research indicates that this compound exhibits several mechanisms of action:

- ALK Inhibition : The compound acts as an ALK (anaplastic lymphoma kinase) inhibitor, which is crucial in various cancers. It has been shown to degrade ALK proteins, thus inhibiting tumor growth and proliferation .

- Enzyme Inhibition : It has demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The half-maximal inhibitory concentration (IC50) values suggest it is more potent than standard inhibitors like acarbose .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| ALK Inhibition | ALK Protein | Not specified | |

| α-Glucosidase Inhibition | α-Glucosidase | 40.7 - 173.6 |

Case Study 1: Anti-Cancer Activity

In a study focusing on the anti-cancer properties of benzofuran derivatives, this compound was evaluated for its ability to inhibit tumor cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with its IC50 values against ALK-positive tumors.

Case Study 2: Enzyme Inhibition

A series of experiments were conducted to assess the α-glucosidase inhibitory activity of various benzofuran derivatives, including this compound. The compound exhibited competitive inhibition with a calculated IC50 that positioned it as a promising candidate for managing postprandial hyperglycemia.

Toxicity and Safety Profile

Toxicity assessments conducted alongside efficacy studies have shown that the compound possesses acceptable safety margins in vitro. Further studies are required to establish a comprehensive toxicity profile in vivo.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide as an anticancer agent. The compound has been investigated for its ability to inhibit specific protein targets involved in tumor growth and metastasis. For instance, it has shown efficacy in inhibiting the B-Raf protein kinase, which is often mutated in various cancers, including melanoma. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research indicates that benzofuran derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for developing new anti-inflammatory drugs .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been evaluated for its ability to inhibit various enzymes that play crucial roles in metabolic pathways. For example, studies have shown that it can act as a selective inhibitor of certain proteases involved in disease progression, making it a valuable tool for understanding enzyme kinetics and developing therapeutic agents .

Cell Signaling Modulation

The compound's interactions with cellular signaling pathways are of particular interest. It has been found to influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation. This modulation can provide insights into the mechanisms of action for developing drugs targeting these pathways .

Pharmacological Insights

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's lipophilicity due to the ethoxy group enhances its bioavailability, making it a suitable candidate for oral formulations .

Toxicity Studies

Safety profiles are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that this compound exhibits low toxicity levels in vitro and in vivo models. This aspect is vital for advancing the compound into clinical trials .

Data Tables

| Application Area | Findings/Insights |

|---|---|

| Anticancer Research | Inhibits B-Raf protein kinase; reduces tumor growth |

| Anti-inflammatory Effects | Modulates inflammatory cytokines; potential for new anti-inflammatory drugs |

| Enzyme Inhibition | Selective inhibitor of proteases; aids in understanding enzyme kinetics |

| Cell Signaling | Influences MAPK/ERK and PI3K/Akt pathways; implications for drug development |

| Pharmacokinetics | Enhanced bioavailability due to lipophilicity; suitable for oral formulations |

| Toxicity Studies | Low toxicity levels observed; promising safety profile |

Case Studies

-

Case Study: Anticancer Efficacy

A study conducted on melanoma cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations while inducing apoptosis through caspase activation. -

Case Study: Anti-inflammatory Action

In a murine model of arthritis, administration of the compound resulted in reduced swelling and inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.